molecular formula C19H21N3O2S B6459682 4-{[methyl(1-phenylmethanesulfonylazetidin-3-yl)amino]methyl}benzonitrile CAS No. 2548978-42-1

4-{[methyl(1-phenylmethanesulfonylazetidin-3-yl)amino]methyl}benzonitrile

Cat. No. B6459682
CAS RN: 2548978-42-1
M. Wt: 355.5 g/mol
InChI Key: VZONDRZKFZCPKF-UHFFFAOYSA-N
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Description

4-{[methyl(1-phenylmethanesulfonylazetidin-3-yl)amino]methyl}benzonitrile (4-MAMB) is a synthetic compound that has recently become of interest in the scientific community due to its potential applications in a wide range of areas. 4-MAMB has been studied for its ability to act as a substrate for various enzymes, its ability to inhibit certain proteins, and its potential therapeutic benefits.

Scientific Research Applications

4-{[methyl(1-phenylmethanesulfonylazetidin-3-yl)amino]methyl}benzonitrile has been studied for a variety of applications in scientific research. It has been used as a substrate for enzymes such as cytochrome P450 and as an inhibitor of proteins such as cyclooxygenase-2. 4-{[methyl(1-phenylmethanesulfonylazetidin-3-yl)amino]methyl}benzonitrile has also been studied for its potential therapeutic benefits, including its anti-inflammatory, anti-cancer, and anti-diabetic effects.

Mechanism of Action

The exact mechanism of action of 4-{[methyl(1-phenylmethanesulfonylazetidin-3-yl)amino]methyl}benzonitrile is not yet fully understood. However, it is believed that 4-{[methyl(1-phenylmethanesulfonylazetidin-3-yl)amino]methyl}benzonitrile acts as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 4-{[methyl(1-phenylmethanesulfonylazetidin-3-yl)amino]methyl}benzonitrile has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
4-{[methyl(1-phenylmethanesulfonylazetidin-3-yl)amino]methyl}benzonitrile has been studied for its potential biochemical and physiological effects. In animal studies, 4-{[methyl(1-phenylmethanesulfonylazetidin-3-yl)amino]methyl}benzonitrile has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects. 4-{[methyl(1-phenylmethanesulfonylazetidin-3-yl)amino]methyl}benzonitrile has also been shown to have antioxidant and hepatoprotective effects in animal models.

Advantages and Limitations for Lab Experiments

4-{[methyl(1-phenylmethanesulfonylazetidin-3-yl)amino]methyl}benzonitrile is a relatively easy compound to synthesize, which makes it a useful tool for laboratory experiments. Additionally, 4-{[methyl(1-phenylmethanesulfonylazetidin-3-yl)amino]methyl}benzonitrile can be used to study the mechanism of action of enzymes and proteins, as well as its potential therapeutic benefits. However, there are some limitations to using 4-{[methyl(1-phenylmethanesulfonylazetidin-3-yl)amino]methyl}benzonitrile in laboratory experiments, such as the difficulty in obtaining pure samples of the compound and the potential for toxicity in certain concentrations.

Future Directions

There are several potential future directions for the study of 4-{[methyl(1-phenylmethanesulfonylazetidin-3-yl)amino]methyl}benzonitrile. These include further studies on the mechanism of action of 4-{[methyl(1-phenylmethanesulfonylazetidin-3-yl)amino]methyl}benzonitrile and its potential therapeutic benefits, as well as the development of new synthesis methods for 4-{[methyl(1-phenylmethanesulfonylazetidin-3-yl)amino]methyl}benzonitrile. Additionally, further studies are needed to determine the safety and efficacy of 4-{[methyl(1-phenylmethanesulfonylazetidin-3-yl)amino]methyl}benzonitrile in humans. Finally, the potential for the use of 4-{[methyl(1-phenylmethanesulfonylazetidin-3-yl)amino]methyl}benzonitrile in drug development should be explored.

Synthesis Methods

4-{[methyl(1-phenylmethanesulfonylazetidin-3-yl)amino]methyl}benzonitrile is synthesized using a three-step process. First, 4-methylbenzonitrile is reacted with 1-phenylmethanesulfonylazetidin-3-yl chloride in the presence of a base such as potassium carbonate to form 4-{[methyl(1-phenylmethanesulfonylazetidin-3-yl)amino]methyl}benzonitrile. Next, the product is purified by column chromatography and recrystallized from a suitable solvent. Finally, the product is characterized by 1H-NMR and mass spectrometry.

properties

IUPAC Name

4-[[(1-benzylsulfonylazetidin-3-yl)-methylamino]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-21(12-17-9-7-16(11-20)8-10-17)19-13-22(14-19)25(23,24)15-18-5-3-2-4-6-18/h2-10,19H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZONDRZKFZCPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)C#N)C2CN(C2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[Methyl(1-phenylmethanesulfonylazetidin-3-yl)amino]methyl}benzonitrile

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